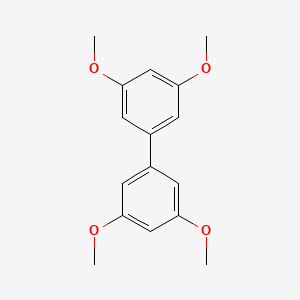

3,3',5,5'-Tetramethoxybiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-17-13-5-11(6-14(9-13)18-2)12-7-15(19-3)10-16(8-12)20-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXAWNABJYBRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562829 | |

| Record name | 3,3',5,5'-Tetramethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108840-33-1 | |

| Record name | 3,3',5,5'-Tetramethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hydrocoerulignone (CAS 612-69-1): Technical Monograph & Assay Profiling

Executive Summary

Hydrocoerulignone (3,3',5,5'-tetramethoxy-[1,1'-biphenyl]-4,4'-diol) is the reduced, leuco-form of the diphenoquinone Coerulignone (Cedriret). Historically identified in the purification of wood vinegar, this redox couple has emerged as a critical diagnostic tool in modern biotechnology and drug development.

Its primary utility lies in the Lytic Polysaccharide Monooxygenase (LPMO) assay , where it serves as a highly sensitive, chromogenic electron donor. For researchers in drug discovery, particularly those targeting fungal pathogens or optimizing biocatalytic enzymes, Hydrocoerulignone provides a robust, quantitative metric for peroxidase and peroxygenase activity.

Part 1: Chemical Architecture & Redox Dynamics

The Hydrocoerulignone/Coerulignone system operates on a reversible two-electron, two-proton redox cycle. This reversibility makes it an ideal probe for monitoring oxidative enzymes.

Physicochemical Profile

| Property | Data |

| CAS Number | 612-69-1 |

| IUPAC Name | 3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol |

| Molecular Formula | C₁₆H₁₈O₆ |

| Molecular Weight | 306.31 g/mol |

| Appearance | White to off-white crystalline solid (Reduced) |

| Oxidized Form | Coerulignone (Red/Orange needles) |

| Solubility | Soluble in DMSO, Ethanol, Acetone, Alkaline water; Insoluble in acidic water |

| 469 nm (in phosphate/succinate buffer) | |

| Extinction Coefficient |

The Redox Mechanism

The transition from Hydrocoerulignone to Coerulignone involves the loss of two protons and two electrons, resulting in a quinonoid structure with extended conjugation, responsible for the intense coloration at 469 nm.

Figure 1: The reversible redox cycle between Hydrocoerulignone and Coerulignone. The oxidation step is catalyzed by enzymes (LPMOs, Laccases), while reduction can be achieved chemically.

Part 2: Synthesis & Preparation Protocols[5][6][7]

For laboratory applications, Hydrocoerulignone is often prepared in situ or synthesized from the commercially available precursor 2,6-dimethoxyphenol (2,6-DMP) .

Protocol A: Oxidative Coupling (Synthesis of Coerulignone)

This step generates the oxidized precipitate, Coerulignone, which is the precursor for the hydro- form.

-

Reagents: 2,6-Dimethoxyphenol (10 mM), Hydrogen Peroxide (H₂O₂), Horseradish Peroxidase (HRP) or Laccase.

-

Solvent: 100 mM Sodium Phosphate buffer (pH 6.0).

-

Procedure:

-

Dissolve 2,6-DMP in the buffer.

-

Add catalytic HRP (1 U/mL) and H₂O₂ (100 µM).

-

Observation: The solution rapidly turns bright orange/red as Coerulignone forms.

-

Isolation: Coerulignone has low solubility in water and will precipitate. Filter and wash with cold water.

-

Protocol B: Chemical Reduction to Hydrocoerulignone

To obtain the active assay substrate (Hydrocoerulignone), the oxidized precipitate must be reduced.

-

Reagents: Coerulignone (solid), Sodium Dithionite (Na₂S₂O₄).

-

Solvent: Degassed Ethanol or Acetone (to prevent immediate re-oxidation).

-

Procedure:

-

Suspend Coerulignone in ethanol under nitrogen atmosphere.

-

Add excess Sodium Dithionite (solid) slowly while stirring.

-

Endpoint: The orange suspension will bleach to a colorless or pale yellow solution, indicating conversion to Hydrocoerulignone.

-

Purification: Precipitate by adding degassed water (if using water-miscible solvent) or crystallize.

-

Note: For immediate assay use, many protocols generate Hydrocoerulignone in situ or use a stock solution stabilized with a weak reductant.

-

Part 3: The LPMO Assay (Core Application)

The most significant application of Hydrocoerulignone in modern biochemistry is the spectrophotometric determination of LPMO activity . LPMOs are copper-dependent enzymes crucial for biomass degradation and are emerging drug targets in fungal pathogenesis.

Why Hydrocoerulignone?

Unlike 2,6-DMP, which requires a stoichiometry of 2:1 (substrate:product) to form Coerulignone, Hydrocoerulignone oxidizes with a 1:1 stoichiometry .[1] This provides a direct, sensitive readout of peroxygenase activity.

Detailed Assay Protocol

Objective: Quantify the catalytic rate of an LPMO or Peroxidase.

Reagents:

-

Buffer: 100 mM Sodium Succinate/Phosphate, pH 6.0.[2]

-

Substrate Stock: 10 mM Hydrocoerulignone in DMSO.

-

Co-substrate: 10 mM Hydrogen Peroxide (H₂O₂).

-

Enzyme: Purified LPMO (e.g., Neurospora crassa LPMO9C).

Workflow:

-

Blank Preparation: Mix 980 µL Buffer + 10 µL Substrate Stock. Measure absorbance at 469 nm to establish baseline (should be near zero).

-

Reaction Initiation:

-

Add enzyme (final conc. 1 µM).[2]

-

Add H₂O₂ (final conc. 100 µM).

-

-

Kinetic Measurement:

-

Immediately monitor Absorbance at 469 nm (

of Coerulignone). -

Record for 300 seconds.

-

-

Data Analysis:

-

Calculate the slope (

). -

Convert to activity using the Beer-Lambert Law:

-

Where

and

-

Figure 2: Step-by-step workflow for the Hydrocoerulignone spectrophotometric assay.

Part 4: Drug Development Context[8][9]

While Hydrocoerulignone is not a therapeutic agent itself, it is a high-value tool compound in the drug discovery pipeline for antimicrobials and industrial enzymes.

High-Throughput Screening (HTS) for Antifungals

Fungal pathogens often rely on LPMOs and other copper-dependent oxidases to breach host barriers (plant cell walls or potentially animal tissue matrices).

-

Strategy: Libraries of small molecules can be screened for their ability to inhibit LPMO activity.

-

Readout: A decrease in the rate of Hydrocoerulignone oxidation (less orange color formation) indicates potential enzyme inhibition.

-

Advantage: The high extinction coefficient of Coerulignone makes this assay sensitive enough for microplate formats (384-well), requiring minimal enzyme and compound.

Biocatalyst Engineering

In the synthesis of Active Pharmaceutical Ingredients (APIs), engineered peroxidases are often used for selective oxidations. Hydrocoerulignone serves as a benchmark substrate to:

-

Determine the turnover number (

) of mutant enzymes. -

Assess the stability of enzymes in the presence of organic co-solvents (DMSO, Ethanol) often used in API synthesis.

Part 5: References

-

Breslmayr, E. et al. (2018).[2] A fast and sensitive activity assay for lytic polysaccharide monooxygenase. Biotechnology for Biofuels.

-

Breslmayr, E. et al. (2019). Improved spectrophotometric assay for lytic polysaccharide monooxygenase. International Journal of Molecular Sciences.

-

Frommhagen, M. et al. (2016). Lytic polysaccharide monooxygenases from Myceliophthora thermophila C1 differ in substrate preference and reducing agent specificity. Biotechnology for Biofuels.

-

Hernández-Ibáñez, N. et al. (2022). Inhibition of the Peroxygenase Lytic Polysaccharide Monooxygenase by Carboxylic Acids and Amino Acids. International Journal of Molecular Sciences.

-

LookChem. (2025). 3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol Product Information.

Sources

Biological Activity of 3,3',5,5'-Tetramethoxybiphenyl Derivatives: A Technical Guide

The following technical guide details the biological activity, mechanism of action, and experimental protocols for 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP) and its related derivatives.

Primary Compound Focus: 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP) Therapeutic Class: Antineoplastic, Antileishmanial, Immunomodulator

Executive Summary

The 3,3',5,5'-tetramethoxybiphenyl scaffold represents a unique class of bioactive lignans. Unlike simple polyphenols which often suffer from rapid metabolic degradation, the tetramethoxy substitution pattern provides steric protection and lipophilicity, enhancing bioavailability while retaining the redox-active 4,4'-diol core.

The primary derivative, TMBP , has emerged as a potent, selective cytotoxic agent. Its mechanism is distinct from classical chemotherapy: it functions as a pro-oxidant in neoplastic cells , triggering a "ROS catastrophe" that collapses mitochondrial potential and inhibits the PI3K/AKT/NF-κB survival axis. Conversely, in healthy tissue, it exhibits negligible toxicity, highlighting a significant therapeutic window.

Chemical Architecture & SAR Analysis

The biological efficacy of TMBP stems from its specific structural attributes.

| Structural Feature | Biological Function |

| Biphenyl Core | Provides a rigid scaffold that mimics the hydrophobic pocket of kinase inhibitors (e.g., CDK1 interaction). |

| 3,3',5,5'-Tetramethoxy | Steric Shielding: Prevents rapid glucuronidation of the hydroxyl groups.Lipophilicity: Increases membrane permeability compared to tetrahydroxy analogs. |

| 4,4'-Diol | Redox Center: Capable of reversible oxidation to the diphenoquinone (coerulignone), generating reactive oxygen species (ROS) intracellularly. |

Visualization: Structure-Activity Relationship (SAR)

Figure 1: SAR map highlighting the functional roles of the TMBP substituents.

Therapeutic Profile

Oncology: Selective Cytotoxicity

TMBP demonstrates significant efficacy against solid tumors, particularly Non-Small Cell Lung Cancer (NSCLC) and Hepatocellular Carcinoma (HCC).

-

Lung Cancer (A549, NCI-H460):

-

IC50: ~148 µM (A549), ~154 µM (NCI-H460).

-

Effect: Induces G2/M phase arrest and apoptosis.

-

Morphology: Treatment results in cell shrinkage, mitochondrial depolarization, and formation of autophagic vacuoles [1][2].

-

-

Hepatocellular Carcinoma (HepG2, HuH7.5):

-

Mechanism: Direct interaction with CDK1 (Cyclin-Dependent Kinase 1) , preventing cell cycle progression [3].

-

-

Selectivity: Crucially, TMBP shows no significant toxicity against primary sheep erythrocytes or peritoneal macrophages, indicating a high selectivity index for cancer cells over normal tissue [4].

Parasitology: Antileishmanial Activity

-

Target: Leishmania amazonensis (Promastigotes and Amastigotes).

-

IC50: 0.62–0.86 µM (Significantly more potent than its anticancer activity).

-

Mechanism: Induces oxidative stress within the parasite, leading to mitochondrial dysfunction and death [1].

Mechanism of Action (MOA)

TMBP operates via a multi-target mechanism that converges on Metabolic Stress and Apoptosis .

-

ROS Induction (The Pro-oxidant Shift): In the highly reducing environment of cancer cells, TMBP undergoes redox cycling, generating superoxide anions and other Reactive Oxygen Species (ROS). This overwhelms the cancer cell's antioxidant defenses (SOD/Catalase).

-

Signaling Pathway Suppression:

-

PI3K/AKT/NF-κB Axis: TMBP downregulates this critical survival pathway. Inhibition of AKT prevents the phosphorylation of pro-apoptotic proteins, while NF-κB suppression reduces the expression of anti-apoptotic genes (e.g., Bcl-2) [2].

-

-

Cell Cycle Arrest:

-

TMBP downregulates CDC2 (CDK1) , a kinase essential for the G2

M transition, locking cells in the G2/M phase [3].

-

Visualization: Signaling Pathway Downregulation

Figure 2: Mechanistic cascade of TMBP inducing apoptosis via ROS generation and PI3K/AKT suppression.

Experimental Protocols

Green Synthesis of TMBP via Laccase Catalysis

Rationale: Chemical oxidation of phenols often requires toxic reagents. Enzymatic synthesis using laccase mimics natural lignan biosynthesis and ensures high regioselectivity for the 4,4'-coupling.

Reagents:

-

Substrate: 2,6-Dimethoxyphenol (Syringol).

-

Catalyst: Laccase (e.g., from Botryosphaeria rhodina or Trametes versicolor).

-

Buffer: Sodium Acetate (0.1 M, pH 5.0).

Workflow:

-

Dissolution: Dissolve 2,6-dimethoxyphenol in a mixture of Acetate Buffer and Acetone (9:1 v/v) to ensure solubility.

-

Incubation: Add Laccase enzyme (activity ~2000 U/L). Incubate at 30°C for 4–6 hours under mild agitation.

-

Precipitation: The product, TMBP, is less soluble than the monomer and will precipitate as a beige/brown solid.

-

Purification: Filter the precipitate. Wash with cold water. Recrystallize from Ethanol/Water to obtain pure 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol.

-

Validation: Confirm structure via 1H-NMR (Singlet at ~3.8 ppm for methoxy, Singlet aromatic protons) and MS (Molecular ion peak).

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: To determine the IC50 of TMBP against cancer cell lines (e.g., A549).

-

Seeding: Plate A549 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add TMBP dissolved in DMSO (Final DMSO < 0.5%). Prepare serial dilutions (12.5 µM to 200 µM).

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Concato-Lopes, V. M., et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy, 170, 115979. Link

-

Concato-Lopes, V. M., et al. (2020). 3,3',5,5'-tetramethoxybiphenyl-4,4'diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells. Chemico-Biological Interactions, 326, 109133. Link

- Inoue, F. S., et al. (2025). *3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural

Technical Guide: The Anticancer Potential of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP)

[1][2][3]

Executive Summary

This technical guide analyzes the pharmacological profile of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) , a biphenolic compound emerging as a potent anticancer agent.[1][2] Unlike non-specific cytotoxic agents, TMBP exhibits a dual-mechanism of action: it disrupts the PI3K/AKT/NF-κB signaling axis while simultaneously inducing oxidative stress-mediated apoptosis . This guide synthesizes data from recent preclinical studies on lung adenocarcinoma (A549, NCI-H460), hepatocellular carcinoma (HuH7.5, HepG2), and breast cancer (MCF-7) models, providing researchers with a roadmap for synthesis, mechanistic validation, and efficacy screening.

Part 1: Chemical Profile & Biocatalytic Synthesis

TMBP is a symmetric biphenyl derived from the oxidative coupling of 2,6-dimethoxyphenol. Its structural integrity relies on the methoxy groups at the 3,3',5,5' positions, which contribute to its lipophilicity and interaction with hydrophobic pockets of target proteins like CDK1.

Synthesis Protocol: Laccase-Mediated Oxidative Coupling

The most efficient and environmentally benign synthesis route utilizes laccase , an oxidoreductase enzyme, to catalyze the radical dimerization of 2,6-dimethoxyphenol (2,6-DMP).

Reagents:

-

Catalyst: Laccase (e.g., from Botryosphaeria rhodina or commercial sources like Trametes versicolor).

-

Solvent: Acetate buffer (pH 5.0) / Ethanol co-solvent system.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 2,6-DMP (1.0 g) in a mixture of sodium acetate buffer (0.1 M, pH 5.0) and ethanol (9:1 v/v) to ensure solubility.

-

Enzyme Addition: Add Laccase (activity ~10 U/mL) to the reaction vessel.

-

Incubation: Incubate at 50°C for 4–6 hours under continuous stirring (150 rpm). The solution will darken as the phenoxy radicals form.

-

Termination & Precipitation: Cool the reaction to 4°C. The product, TMBP, precipitates as a solid due to lower solubility compared to the monomer.

-

Purification: Filter the precipitate and wash with cold distilled water. Recrystallize from ethanol to obtain analytical grade TMBP (>98% purity).

-

Validation: Confirm structure via 1H-NMR (distinct singlet for methoxy protons) and Mass Spectrometry (Molecular Ion peak [M]+ at m/z 306).

Visualization: Biocatalytic Synthesis Pathway

Figure 1: Laccase-catalyzed oxidative coupling of 2,6-dimethoxyphenol to form TMBP.

Part 2: Pharmacological Mechanism of Action

TMBP operates via a "Two-Pronged Attack" on cancer cells, distinguishing it from standard alkylating agents.

Disruption of Survival Signaling (PI3K/AKT/NF-κB)

TMBP acts as a signal transduction inhibitor. In non-small cell lung cancer (NCI-H460) and HCC cells, TMBP treatment results in the downregulation of PI3K and AKT phosphorylation. This blockade prevents the activation of NF-κB , a transcription factor critical for cell survival and inflammation.

-

Consequence: Reduced expression of anti-apoptotic proteins (e.g., Bcl-2) and inhibition of metastasis-related proteins (N-cadherin, β-catenin).

Metabolic Stress & ROS-Mediated Apoptosis

TMBP induces a state of metabolic catastrophe:

-

Warburg Effect Reversal: It inhibits glucose uptake and reduces Lactate Dehydrogenase (LDH) activity, starving the cancer cell of glycolytic energy.

-

Mitochondrial Dysfunction: The compound triggers a surge in Reactive Oxygen Species (ROS) and Nitric Oxide (NO).[2] This oxidative burst causes mitochondrial membrane depolarization (

collapse). -

Cell Cycle Arrest: Molecular docking studies suggest TMBP interacts with CDK1 , locking cells in the G2/M phase and preventing mitosis.

Visualization: Mechanistic Signaling Cascade

Figure 2: Dual mechanism of TMBP: PI3K/AKT suppression and ROS-mediated mitochondrial apoptosis.

Part 3: Preclinical Efficacy & Data Summary

TMBP has demonstrated selective cytotoxicity against tumor cells while sparing normal cells (e.g., sheep erythrocytes, murine macrophages).[1]

Quantitative Efficacy Profile (IC50)

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Key Observation |

| A549 | Lung Adenocarcinoma | 148 µM | 72 h | G2/M Arrest, Lipid droplet accumulation |

| NCI-H460 | Non-Small Cell Lung | 154 µM | 24 h | Reduced migration, PI3K/AKT suppression |

| HuH7.5 | Hepatocellular Carcinoma | ~50-100 µM* | 48 h | Effective against p53-mutant cells |

| MCF-7 | Breast Cancer | N/A (Spheroid) | 72 h | Increased necrotic zone in 3D spheroids |

| Normal Cells | Macrophages/RBCs | >200 µM | 72 h | No significant cytotoxicity observed |

*Note: Range estimated based on dose-response curves in referenced literature.

Part 4: Experimental Protocols for Validation

To replicate these findings, researchers should utilize the following validated assay workflows.

Cell Viability Screening (MTT Assay)

-

Purpose: Determine IC50 values.

-

Protocol:

-

Seed cells (e.g., A549) at

cells/well in 96-well plates. -

Allow attachment for 24h.

-

Treat with TMBP gradient (0, 12.5, 25, 50, 100, 200 µM). Dissolve TMBP in DMSO (final DMSO < 0.5%).

-

Incubate for 24, 48, or 72 hours.

-

Add MTT reagent (0.5 mg/mL) and incubate for 4h.

-

Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

-

ROS Detection (H2DCFDA Flow Cytometry)

-

Purpose: Confirm oxidative stress mechanism.

-

Protocol:

Mitochondrial Membrane Potential (TMRE Assay)

-

Purpose: Assess mitochondrial health.

-

Protocol:

-

Post-treatment, stain cells with TMRE (tetramethylrhodamine, ethyl ester) (100 nM) for 20 min.

-

Depolarized mitochondria will sequester less dye, resulting in reduced fluorescence intensity.

-

Analyze via fluorescence microscopy or flow cytometry.

-

Visualization: Efficacy Screening Workflow

Figure 3: Experimental workflow for validating TMBP anticancer activity.

Part 5: Challenges & Future Directions

While TMBP shows promise, drug development professionals must address specific challenges:

-

Solubility: As a biphenolic compound, TMBP has limited aqueous solubility. Formulation strategies using liposomes or nanoparticle encapsulation are recommended for in vivo efficacy.

-

Bioavailability: The presence of four methoxy groups suggests moderate lipophilicity (LogP ~2.8), but metabolic stability (O-demethylation by liver CYPs) needs assessment.

-

Selectivity: While initial screens show safety in normal cells, broader toxicology screens (hERG, hepatotoxicity) are required.

References

-

Concato-Lopes, V. M., et al. (2024).[1] "3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line."[1] Biomedicine & Pharmacotherapy, 170, 115979.[1]

-

Concato, V. M., et al. (2020).[1][3] "3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells."[2] Chemico-Biological Interactions, 326, 109133.[5]

-

Inoue, F. S., et al. (2025). "3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction." Biomedicine & Pharmacotherapy, 187, 118082.[4]

- Benevides, R. G., et al. (2015). "Laccase-mediated synthesis of bioactive biphenols." Journal of Molecular Catalysis B: Enzymatic. (Contextual reference for synthesis methodology).

Sources

- 1. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. static.even3.com [static.even3.com]

- 4. 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,3',5,5'-tetramethoxybiphenyl-4,4'diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic applications of hydrocoerulignone in oncology

Therapeutic Potential of Hydrocoerulignone (TMBP) in Oncology: A Technical Guide

Executive Summary

Hydrocoerulignone , scientifically distinct in oncology literature as 3,3',5,5'-tetramethoxy-[1,1'-biphenyl]-4,4'-diol (TMBP) , represents a class of redox-active biphenolic compounds with emerging antiproliferative capabilities. Historically recognized as a substrate in ligninolytic enzyme assays (e.g., Laccase, LPMOs), recent investigations have repositioned TMBP as a targeted cytotoxic agent against non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and breast cancer.

This guide synthesizes the physicochemical basis of TMBP’s action, its specific interference with the PI3K/AKT/NF-κB signaling axis, and validated protocols for its synthesis and biological evaluation.

Chemical Basis & Redox Pharmacology

Structural Identity & Synthesis

Hydrocoerulignone is the reduced form of Coerulignone (3,3',5,5'-tetramethoxy-4,4'-diphenoquinone). Its therapeutic potential hinges on its ability to undergo redox cycling, a property that facilitates the generation of Reactive Oxygen Species (ROS) within the tumor microenvironment.

-

IUPAC Name: 3,3',5,5'-tetramethoxy-[1,1'-biphenyl]-4,4'-diol

-

Abbreviation: TMBP

-

Molecular Weight: 306.31 g/mol

-

Synthesis Pathway: Enzymatic oxidative coupling of 2,6-dimethoxyphenol (2,6-DMP) using fungal laccases (e.g., from Botryosphaeria rhodina) or Lytic Polysaccharide Monooxygenases (LPMOs).

Mechanism of Action (MOA)

TMBP functions as a multi-target small molecule inhibitor. Its primary cytotoxicity is driven by a "two-hit" mechanism:

-

Oxidative Stress Induction: TMBP triggers a surge in intracellular ROS (superoxide anion and nitric oxide), overwhelming the antioxidant capacity of cancer cells (glutathione reductase reduction).

-

Signaling Modulation: It directly suppresses the PI3K/AKT/NF-κB pathway, preventing pro-survival signaling and inducing G2/M phase cell cycle arrest .

Visualization: TMBP Signaling Cascade

Figure 1: Mechanistic pathway of TMBP-induced cytotoxicity. Blue arrows indicate initiation; Red tees indicate inhibition.

Preclinical Efficacy Profile

TMBP has demonstrated selective cytotoxicity in vitro, with IC50 values in the micromolar range for various solid tumors, while sparing non-malignant cells (e.g., macrophages, erythrocytes).

Quantitative Data Summary

| Cell Line | Cancer Type | IC50 (24h) | IC50 (72h) | Key Effect Observed |

| NCI-H460 | NSCLC (Lung) | 154 µM | N/A | ROS spike, PI3K/AKT suppression [1] |

| A549 | Adenocarcinoma (Lung) | N/A | 148 µM | G2/M Arrest, Mitochondrial dysfunction [2] |

| HepG2/C3A | Hepatocellular Carcinoma | 50 µM | 42 µM | Autophagic vacuoles, Lipid droplet accumulation [3] |

| HuH7.5 | Hepatocellular Carcinoma | 68 µM | 55 µM | p53-mutant sensitivity [3] |

| MCF-7 | Breast Cancer (3D Spheroid) | N/A | Variable | Increased necrotic zone in 3D models |

Redox Architectures: A Comparative Technical Analysis of the 3,3',5,5'-Tetramethoxybiphenyl System and Coerulignone

Topic: 3,3',5,5'-Tetramethoxybiphenyl (Hydrocoerulignone) vs. Coerulignone Content Type: Technical Whitepaper / Comparative Analysis Audience: Senior Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary & Nomenclature Clarification

This guide analyzes the physicochemical and functional divergence between Coerulignone (3,3',5,5'-tetramethoxydiphenoquinone) and its reduced biphenyl counterpart.

Critical Nomenclature Note: In high-impact literature regarding redox signaling and organic electronics, "3,3',5,5'-tetramethoxybiphenyl" is frequently used as a shorthand for the 4,4'-diol derivative, formally known as Hydrocoerulignone . The non-hydroxylated core (3,3',5,5'-tetramethoxybiphenyl with H at the 4,4' positions) is redox-inert under standard physiological conditions and lacks the quinone-hydroquinone reversibility that defines this system's utility.

Therefore, this analysis focuses on the Hydrocoerulignone (Reduced) vs. Coerulignone (Oxidized) redox pair, a system critical for Lytic Polysaccharide Monooxygenase (LPMO) assays, lignin valorization models, and next-generation organic cathode materials.

Structural & Electronic Characterization

The functional disparity between these two molecules arises from the transition between an aromatic biphenyl system and a quinoid diphenoquinone system.

Comparative Properties Table

| Property | Hydrocoerulignone (Reduced) | Coerulignone (Oxidized) |

| IUPAC Name | 3,3',5,5'-tetramethoxy-[1,1'-biphenyl]-4,4'-diol | 3,3',5,5'-tetramethoxydiphenoquinone |

| Electronic State | Aromatic (14 | Quinoid (Cross-conjugated) |

| Geometry | Twisted Biphenyl (Dihedral angle | Planar (facilitates |

| Color | Colorless / White Crystalline Solid | Deep Purple / Red Metallic Sheen |

| Absorbance Max | UV region (<300 nm) | |

| Extinction Coeff. | N/A in visible spectrum | |

| Solubility | Moderate in polar organic solvents (DMSO, MeOH) | Poor in water/organic solvents (aggregates) |

| Redox Role | Electron Donor (2e | Electron Acceptor (Oxidant) |

Crystallographic & Conformational Dynamics

-

Hydrocoerulignone: Adopts a twisted conformation typical of biphenyls to minimize steric repulsion between the ortho-methoxy groups. This twist disrupts planarity, reducing intermolecular

- -

Coerulignone: Oxidation enforces a planar quinoid structure. The loss of the inter-ring single bond rotation allows for tight face-to-face

-stacking in the solid state. This packing drives its insolubility and high melting point, properties that are advantageous for stability in organic battery cathodes but challenging for solution-phase assays.

The Redox Mechanism: Proton-Coupled Electron Transfer (PCET)[1]

The interconversion between Hydrocoerulignone and Coerulignone is a classic example of Proton-Coupled Electron Transfer (PCET). This reversibility is the engine behind its application in energy storage and enzymatic assays.

Mechanistic Pathway

The oxidation of the phenolic precursor (2,6-dimethoxyphenol) or the reduction of Coerulignone proceeds through a semiquinone radical intermediate.

Figure 1: The oxidative coupling pathway from monomeric phenols to the stable redox pair.

Causality in Experimental Design

-

Why use Coerulignone in LPMO assays? The high extinction coefficient (

) means even nanomolar turnover by enzymes (like LPMOs) yields a visible signal. The reaction is stoichiometric: 1 mole of H -

Why use it in Batteries? The quinone carbonyls reversibly bind cations (Li

, Zn

Applications & Strategic Utility

Lignin Valorization & Enzymatic Assays

Researchers utilizing Lytic Polysaccharide Monooxygenases (LPMOs) use this system to measure peroxidase activity.[1]

-

Protocol Insight: The assay relies on the in situ generation of Hydrocoerulignone via the dimerization of 2,6-dimethoxyphenol (2,6-DMP).

-

Critical Control: High concentrations of H

O

Organic Electronics (Zinc-Ion Batteries)

Coerulignone serves as a high-capacity cathode material.

-

Mechanism: During discharge, Coerulignone accepts electrons and coordinates Zn

ions at the carbonyl oxygens, reforming the biphenolate structure. -

Advantage: Unlike transition metal oxides, this organic cathode is sustainable and derived from biomass (lignin breakdown products).

Detailed Experimental Protocols

Protocol A: Green Synthesis of Coerulignone (Enzymatic Route)

Avoids toxic Cr(VI) oxidants typically used in historical syntheses.

Reagents:

-

2,6-Dimethoxyphenol (Syringol)

-

Laccase (from Trametes versicolor)

-

Acetate Buffer (pH 5.0)

-

Ethanol

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol 2,6-dimethoxyphenol in 20 mL ethanol.

-

Buffer Prep: Add the solution to 80 mL of 50 mM sodium acetate buffer (pH 5.0) under vigorous stirring.

-

Initiation: Add Laccase (100 U). The solution will immediately turn yellow, then darken to red/purple.

-

Incubation: Stir open to air (oxygen source) for 4 hours at room temperature.

-

Precipitation: Coerulignone is insoluble in this aqueous mix. Filter the purple precipitate.

-

Purification: Wash the solid with cold water followed by cold ethanol to remove unreacted phenols.

-

Drying: Dry under vacuum. Yield is typically >90%.

Protocol B: Spectrophotometric LPMO Activity Assay

Objective: Quantify enzyme activity via Coerulignone formation.

Step-by-Step Workflow:

-

Baseline: Prepare a reaction mixture containing 1 mM 2,6-dimethoxyphenol and 100 µM H

O -

Blanking: Measure absorbance at 469 nm. It should be near zero (DMP is colorless).

-

Injection: Add purified LPMO (final conc. 1 µM).

-

Kinetics: Monitor

over 300 seconds. -

Calculation: Use Beer-Lambert Law:

Where

Visualization of Application Logic

Figure 2: Strategic application hierarchy for the Coerulignone redox system.

References

-

Breslmayr, E. et al. (2018).[2] "A fast and sensitive activity assay for lytic polysaccharide monooxygenase." Biotechnology for Biofuels. [Link]

-

Korb, M. et al. (2020). "Towards Greener Batteries: First Use of Coerulignone in Aqueous Zinc-Ion Batteries." ChemSusChem. [Link]

-

Mibielle, M. et al. (2024). "Organic cathode materials for aqueous zinc-organic batteries." OAE Publishing. [Link]

-

So, H.S. & Matsumoto, S. (2019).[3] "Crystal structure and polymorphism of diphenoquinone derivatives." Acta Crystallographica Section B. [Link]

-

Filandr, F. et al. (2021). "Determination of the hydrocoerulignone midpoint potentials and oxidative onset potentials." ResearchGate / Reaction Chemistry & Engineering. [Link]

Sources

Pharmacokinetics of Biphenyl Derivatives: Optimizing the Privileged Scaffold

The Biphenyl Paradox in Drug Discovery

The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for blockbuster drugs ranging from angiotensin II receptor blockers (e.g., Valsartan, Telmisartan) to neutral endopeptidase inhibitors (Sacubitril). Its ubiquity stems from its ability to orient pharmacophores in specific spatial vectors, driven by the dihedral angle between the two phenyl rings.

However, this scaffold presents a distinct pharmacokinetic (PK) paradox:

-

The Benefit: High lipophilicity (LogP > 3.0) facilitates passive diffusion across the blood-brain barrier (BBB) and cell membranes.

-

The Liability: This same lipophilicity often results in "brick dust" properties—poor aqueous solubility, high plasma protein binding (>99%), and susceptibility to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

For a drug developer, success lies not in abandoning the scaffold, but in mastering its metabolic liabilities through precise steric and electronic modulation.

Metabolic Fate & Mechanistic Insights[1][2]

The Twist Angle and CYP Susceptibility

The metabolic stability of a biphenyl derivative is governed by its dihedral (twist) angle .

-

Planar Conformation: Unsubstituted biphenyls can adopt a near-planar conformation, allowing them to fit into the narrow active sites of CYP1A2 and CYP1A1. This facilitates rapid para-hydroxylation.

-

Twisted Conformation: Introducing ortho-substituents (e.g., methyl, chlorine, fluorine) induces steric clash, forcing the rings into a non-planar twist (typically 40°–90°). This "twist" restricts access to the heme iron of CYP enzymes, significantly reducing metabolic clearance.

The Hydroxylation-Glucuronidation Axis

The primary clearance pathway for biphenyls involves Phase I hydroxylation followed by Phase II glucuronidation.

-

Phase I (Functionalization): CYP2C9 and CYP3A4 are the dominant isoforms for twisted biphenyls. They typically insert an oxygen at the para or meta position of the less sterically hindered ring.

-

Phase II (Conjugation): The resulting hydroxyl group is a "handle" for UDP-glucuronosyltransferases (UGTs), rendering the molecule water-soluble for renal or biliary excretion.

The Quinone Liability (Toxicity Alert)

A critical safety check for biphenyls is the potential for bioactivation . If a biphenyl undergoes di-hydroxylation (e.g., formation of a catechol), it can be oxidized to a reactive ortho-quinone . These electrophiles can covalently bind to nucleophilic protein residues (cysteines), leading to hepatotoxicity or idiosyncratic drug reactions (IDRs).

Experimental Protocols: Self-Validating Systems

Protocol A: Metabolic Stability in Liver Microsomes (High-Lipophilicity Optimized)

Standard microsomal assays often fail for biphenyls due to non-specific binding (NSB) to the plasticware or microsomes themselves, leading to false "low clearance" data.

Objective: Determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Test Compound (1 µM final concentration).

-

Control 1 (High Clearance): Testosterone or Verapamil.

-

Control 2 (Low Clearance): Warfarin.

-

Control 3 (NSB Check): Buffer + Compound (No Microsomes).

Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes. Crucial: Limit DMSO to <0.1% to prevent enzyme inhibition.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

-

NSB Correction: Run a parallel incubation with heat-inactivated microsomes . If the compound disappears in this control, it is binding to the protein/plastic, not being metabolized. Calculate

(fraction unbound in microsomes) to correct

Data Analysis:

Plot ln(% remaining) vs. time. The slope

Protocol B: Kinetic Solubility in Biorelevant Media

Water solubility is irrelevant for lipophilic biphenyls. You must measure solubility in fluids that mimic the GI tract.

Objective: Assess "druggable" solubility.

Media:

-

FaSSIF: Fasted State Simulated Intestinal Fluid (contains taurocholate and lecithin to mimic bile micelles).

Workflow:

-

Preparation: Prepare a 10 mM stock of the biphenyl derivative in DMSO.

-

Spiking: Spike 5 µL of stock into 495 µL of FaSSIF (Final 1% DMSO).

-

Equilibration: Shake at 37°C for 4 hours (Kinetic read) or 24 hours (Thermodynamic read).

-

Filtration: Filter using a PVDF filter (low binding). Do not use nylon filters as biphenyls adsorb to them.

-

Quantification: Analyze filtrate via HPLC-UV against a standard curve.

Quantitative Data Summary

| Parameter | Unsubstituted Biphenyl | Ortho-Substituted Biphenyl | Optimization Goal |

| LogP | 4.0 - 5.0 | 3.5 - 4.5 | Target 3.0 - 4.0 for oral drugs |

| Solubility (Water) | < 0.1 µg/mL | 1 - 10 µg/mL | > 50 µg/mL (in FaSSIF) |

| Metabolic Clearance | High (Rapid hydroxylation) | Low/Moderate (Steric block) | |

| Conformation | Planar / Flexible | Twisted (Non-planar) | Locked Twist (Atropisomer control) |

| Primary CYP | CYP1A2, CYP2E1 | CYP2C9, CYP3A4 | Balanced clearance |

Visualizing the Pathway & Workflow

Diagram 1: Metabolic Fate of Biphenyls

This diagram illustrates the divergence between stable clearance (Glucuronidation) and toxicity (Quinone formation).

Caption: Divergent metabolic pathways of biphenyls: Safe clearance via glucuronidation vs. bioactivation to toxic quinones.

Diagram 2: Optimization Screening Cascade

A logical workflow for filtering biphenyl candidates.

Caption: Step-wise screening cascade to filter biphenyl candidates, prioritizing solubility and metabolic safety.

References

-

Hatanaka, T., et al. (2008).[1] Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

De Simone, A., et al. (2017).[2] Design, Synthesis, Structure-Activity Relationship Studies... of O-Biphenyl Carbamates. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Li, Z., et al. (2016).[3][4] Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives. Retrieved from [Link]

-

McKinney, J. D., & Singh, P. (1981). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Chemico-Biological Interactions. Retrieved from [Link]

Sources

- 1. Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Synthesis of 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol via Oxidative Dimerization of 2,6-Dimethoxyphenol

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the synthesis of 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), a biphenolic compound with significant antioxidant and potential therapeutic properties.[1][2] The synthesis is achieved through the oxidative coupling of the readily available precursor, 2,6-dimethoxyphenol (2,6-DMP). We present two robust protocols: a green, chemo-enzymatic method employing laccase and a traditional chemical oxidation method. This guide emphasizes mechanistic understanding, experimental causality, and provides comprehensive, step-by-step protocols suitable for research and development environments.

Introduction and Scientific Background

3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, also known as hydrocoerulignone, is a symmetrical biphenol that serves as a valuable molecular scaffold in medicinal chemistry and materials science.[1] Its structure, derived from the dimerization of 2,6-dimethoxyphenol, imparts notable biological activities, including potent antioxidant capacity that significantly exceeds its monomeric precursor.[3] This enhanced activity makes it a compound of interest for applications in drug development, particularly in areas targeting oxidative stress-related pathologies.[2]

The core transformation from 2,6-DMP to TMBP is an oxidative C-C coupling reaction.[4] This class of reaction is fundamental in natural product synthesis and polymer chemistry, mimicking biosynthetic pathways for compounds like lignans. The reaction proceeds via the generation of a phenoxy radical intermediate, which then undergoes a highly specific dimerization. The methoxy groups at the C2 and C6 positions of the phenol ring sterically hinder ortho-coupling, directing the reaction to favor the formation of a C-C bond at the para-position (C4), leading to the desired symmetrical biphenol.[5]

This guide details two validated methods for this synthesis:

-

Enzymatic Synthesis: A biocatalytic approach using laccase, an oxidoreductase enzyme. This method is lauded for its high selectivity, mild reaction conditions, and environmental compatibility, utilizing molecular oxygen as the terminal oxidant.[3][6]

-

Chemical Synthesis: A method employing a chemical oxidant, which offers versatility and can be adapted for various scales and laboratory settings.

Reaction Mechanism: Phenoxy Radical-Mediated Dimerization

The oxidative coupling of 2,6-DMP is initiated by a one-electron oxidation of the phenolic hydroxyl group to form a phenoxy radical. This process can be catalyzed by enzymes like laccase or by transition metal complexes.[4][6][7] The resulting radical is not localized on the oxygen atom but is delocalized across the aromatic ring through resonance. The primary resonance structures place significant radical character on the carbon atom para to the oxygen.

The key steps are as follows:

-

Oxidation: The catalyst (e.g., Laccase) abstracts a single electron from the 2,6-DMP molecule, yielding a phenoxy radical and a proton.[8]

-

Resonance Stabilization: The unpaired electron delocalizes, with a major resonance contributor having the radical centered on the C4 carbon (para-position).

-

Dimerization: Two of these para-radical species undergo a recombination event (radical-radical coupling) to form a new C-C single bond, creating the biphenyl backbone.[8]

-

Tautomerization: The resulting intermediate rapidly tautomerizes to re-establish aromaticity in both rings, yielding the final stable product, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol.

Caption: Mechanism of oxidative coupling of 2,6-dimethoxyphenol.

Experimental Protocols & Methodologies

Method A: Enzymatic Synthesis using Laccase

This protocol leverages the high specificity of laccase for phenolic substrates, providing a clean and efficient route to the target compound under mild, aqueous conditions. The use of an organic co-solvent is often beneficial to improve the solubility of the product and facilitate its separation from the aqueous phase.[3][9]

3.1. Materials and Reagents

-

2,6-Dimethoxyphenol (2,6-DMP), ≥99% purity

-

Laccase (from Trametes versicolor or other fungal source)

-

Sodium Acetate Buffer (0.1 M, pH 5.0)

-

Acetone or Ethyl Acetate (ACS Grade)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

3.2. Equipment

-

Magnetic stirrer with stir bar

-

Reaction vessel (e.g., 250 mL round-bottom flask)

-

pH meter

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

3.3. Step-by-Step Protocol

-

Reaction Setup: In a 250 mL flask, dissolve 1.0 g of 2,6-dimethoxyphenol in 50 mL of 0.1 M sodium acetate buffer (pH 5.0). Add 50 mL of acetone as a co-solvent to create a homogenous monophasic system.[3] The use of acetone has been shown to preferentially form the dimer.[3]

-

Enzyme Addition: Initiate the reaction by adding a solution of laccase (e.g., 1000 U) to the stirring substrate solution. The flask should be left open to the air to ensure a sufficient supply of oxygen, which is the co-substrate for the laccase enzyme.[6]

-

Incubation: Allow the reaction to stir at room temperature (25°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The formation of the dimer product will be evident as a new, less polar spot compared to the starting material.

-

Work-up and Extraction: Upon completion, quench the reaction by adding a small amount of ascorbic acid or by denaturing the enzyme by adding an equal volume of ethyl acetate.

-

Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol as a white or off-white solid.

-

Characterization: Confirm the identity and purity of the product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass for the product is m/z 306.11.[10]

Method B: Chemical Oxidative Coupling using a Copper-Amine Catalyst

This method employs a well-established chemical oxidant system for phenolic coupling. Copper(I) or Copper(II) salts in the presence of an amine ligand and oxygen (from air) form a catalytic species capable of performing the one-electron oxidation.[11]

3.1. Materials and Reagents

-

2,6-Dimethoxyphenol (2,6-DMP), ≥99% purity

-

Copper(II) Chloride (CuCl₂)

-

Pyridine or N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Methanol or Acetonitrile (ACS Grade)

-

Hydrochloric Acid (1 M HCl)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

3.2. Equipment

-

Magnetic stirrer with stir bar

-

Reaction vessel with reflux condenser

-

Inert atmosphere setup (optional, but good practice)

-

Standard laboratory glassware for work-up and purification

3.3. Step-by-Step Protocol

-

Catalyst Preparation: In a flask, dissolve 2,6-dimethoxyphenol (1.0 g) in 50 mL of methanol.

-

Reaction Initiation: To this solution, add Copper(II) chloride (0.1 eq) and pyridine (2.0 eq). The amine acts as a ligand to form the active copper-amine complex catalyst.[11]

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, allowing air (oxygen) to act as the terminal oxidant. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.

-

Monitoring: Monitor the consumption of the starting material by TLC. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of 1 M HCl. This step protonates the amine ligand and quenches the catalyst.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification and Characterization: Purify the resulting crude material via flash column chromatography as described in Method A (Section 3.3, Step 8) and confirm its identity as described in Section 3.3, Step 9.

Data Summary and Method Comparison

| Parameter | Method A: Enzymatic Synthesis | Method B: Chemical Synthesis |

| Catalyst/Reagent | Laccase Enzyme | Copper(II) Chloride / Pyridine |

| Oxidant | Molecular Oxygen (O₂) from air | Molecular Oxygen (O₂) from air |

| Solvent System | Aqueous Buffer (pH 5.0) / Acetone | Methanol or Acetonitrile |

| Temperature | Room Temperature (25°C) | Room Temperature to 50°C |

| Typical Reaction Time | 12 - 24 hours | 4 - 8 hours |

| Typical Yield | 70 - 90% | 60 - 85% |

| Pros | High selectivity, mild conditions, environmentally benign ("green"), simple setup. | Faster reaction time, low-cost catalyst, well-established chemical method. |

| Cons | Longer reaction time, cost of enzyme can be high, requires specific pH control. | Use of organic solvents, potential for side products, requires catalyst removal. |

General Experimental Workflow

The overall process for synthesizing and isolating the target compound follows a standardized workflow in synthetic chemistry, applicable to both protocols described.

Caption: Standardized workflow for the synthesis of TMBP.

References

-

Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved February 27, 2026, from [Link]

- Suh, S. E., & Kang, H. (2024). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions.

-

Silva, D. D. V., et al. (2022). Proposed redox mechanism for laccase-catalyzed oxidation of 2,6-dimethoxyphenol. ResearchGate. Retrieved February 27, 2026, from [Link]

-

Barbosa, A. M., et al. (2018). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. ResearchGate. Retrieved February 27, 2026, from [Link]

- Wu, J., & Kozlowski, M. C. (2018). Catalytic Oxidative Coupling of Phenols and Related Compounds. Topics in Current Chemistry, 376(1), 5.

- Sipilä, J. (2008). Regio- and stereoselectivity of oxidative coupling reactions of phenols. VTT Open Access Repository.

- Jamison, C. R., et al. (2017). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Chemistry – A European Journal, 23(49), 11735-11757.

- Lenders, J. J. M., et al. (2014). Regioselective synthesis of renewable bisphenols from 2,3-pentanedione and their application as plasticizers. Green Chemistry, 16(4), 1853-1861.

-

Barbosa, A. M., et al. (2018). Proposed mechanism for the laccase-catalyzed oxidation of 2,6-dimethoxyphenol to produce the dimer (3,3',5,5'-tetramethoxy biphenyl-4,4'-diol). ResearchGate. Retrieved February 27, 2026, from [Link]

- Lundberg, D. (2021). Catalytic synthesis of benign bisphenols. Diva-portal.org.

- Wu, J., & Kozlowski, M. C. (2017).

-

Xu, R., et al. (2016). Enzymatic catalysis of 2,6-dimethoxyphenol by laccases and products characterization in organic solutions. ResearchGate. Retrieved February 27, 2026, from [Link]

- Hay, A. S. (2004). Preparation of biphenols by oxidative coupling of alkylphenols using a recyclable copper catalyst. Google Patents.

-

ResearchGate. (n.d.). Two distinct Surfaces of a container directing C–C oxidative coupling.... Retrieved February 27, 2026, from [Link]

- SABIC Global Technologies B.V. (2016). SYNTHESIS OF BISPHENOLS.

- Biró, L. O., et al. (2021). Discovery of two novel laccase-like multicopper oxidases from Pleurotus citrinopileatus and their application in phenolic oligomer synthesis. PMC.

- Johannes, C., & Majcherczyk, A. (2000). Natural Mediators in the Oxidation of Polycyclic Aromatic Hydrocarbons by Laccase from Trametes versicolor. Applied and Environmental Microbiology, 66(2), 524-528.

- Polimeri Europa S.P.A. (2004). Process for the preparation of bisphenols.

- Concato, V. M., et al. (2019). 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol reduces proliferation and increases necrotic zone of cell line MCF-7 3D spheroids. Even3.

- Silva, D. D. V., et al. (2022).

- Gütz, C., et al. (2021). Developments in the Dehydrogenative Electrochemical Synthesis of 3,3′,5,5′‐Tetramethyl‐2,2′‐biphenol. Chemistry – A European Journal, 27(29), 8252-8265.

- Liu, X. (2006). Method for preparing 3-hydroxy-4,3',4',5' tetramethoxy bibenzil.

-

PubChem. (n.d.). 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. Retrieved February 27, 2026, from [Link]

- Sammon, D., et al. (2024). Chemo-enzymatic synthesis of tetrasaccharide linker peptides to study the divergent step in glycosaminoglycan biosynthesis. PMC.

- Concato-Lopes, V. M., et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. PubMed.

- Linger, J. G. (2023). Synthetic Procedure of 3,3'-dimethoxy-5,5'-dipropyl-2,2'-biphenyldiol v1. protocols.io.

- Jiangsu B-Golden Industrial Co Ltd. (2021). Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

Sources

- 1. static.even3.com [static.even3.com]

- 2. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 5. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of two novel laccase-like multicopper oxidases from Pleurotus citrinopileatus and their application in phenolic oligomer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol | C16H18O6 | CID 256604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WO2004018401A1 - Preparation of biphenols by oxidative coupling of alkylphenols using a recyclable copper catalyst - Google Patents [patents.google.com]

Application Notes and Protocols: Laccase-Catalyzed Oxidative Coupling of Phenolic Compounds

Introduction: Harnessing Nature's "Green" Catalyst for Synthesis and Transformation

Laccases (EC 1.10.3.2) are a fascinating class of multi-copper oxidoreductase enzymes that have garnered significant attention as versatile and eco-friendly biocatalysts. Found widely in fungi, plants, bacteria, and insects, their primary role in nature involves processes like lignin degradation, pigment formation, and detoxification. For researchers and drug development professionals, the power of laccase lies in its ability to perform a one-electron oxidation on a vast array of phenolic and other aromatic compounds, using only molecular oxygen as the oxidant and producing water as the sole byproduct.

This catalytic action generates highly reactive phenoxyl radicals. These radicals can then spontaneously undergo a variety of coupling reactions, leading to the formation of dimers, oligomers, and complex polymers. This process, known as oxidative coupling, opens a gateway to synthesizing novel bioactive compounds, creating functional biopolymers, modifying material surfaces, and remediating environmental pollutants.

This guide provides an in-depth exploration of the principles governing laccase-catalyzed oxidative coupling and delivers detailed protocols for its practical application in the laboratory.

Scientific Principles of Laccase Catalysis

The Laccase Catalytic Core

Laccases are glycoproteins containing a unique catalytic site composed of four copper atoms, organized into three distinct types based on their spectroscopic properties. The catalytic cycle begins with the substrate, a phenolic compound, binding near the Type 1 (T1) or "blue" copper center. The T1 copper abstracts a single electron from the substrate, generating a free radical. This electron is then shuttled internally to a trinuclear cluster containing the Type 2 (T2) and a pair of Type 3 (T3) copper atoms. This process repeats for three additional substrate molecules, allowing the trinuclear cluster to accumulate four electrons. These electrons are then used to perform the four-electron reduction of molecular oxygen (O₂) to two molecules of water (H₂O).

Caption: Pathway from substrate oxidation to diverse coupling products.

Key Factors Influencing Reaction Success

Optimizing a laccase-catalyzed reaction requires careful control over several parameters. The causality behind these choices is critical for reproducibility and achieving desired outcomes.

| Factor | Influence and Rationale | Typical Range |

| pH | The pH affects both the enzyme's activity and stability, as well as the redox potential of the phenolic substrate. Most fungal laccases, which are commonly used, exhibit optimal activity in acidic conditions. | pH 3.0 - 6.0 |

| Temperature | Reaction rates increase with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The optimal temperature and thermal stability are highly dependent on the source of the laccase. | 30 - 60 °C |

| Enzyme Source | Laccases from different organisms (e.g., fungi, bacteria) have different redox potentials, substrate specificities, and stability profiles. Fungal laccases from species like Trametes versicolor are common due to their high redox potential. | N/A |

| Substrate Structure | The presence and position of electron-donating groups (e.g., -OH, -OCH₃) on the phenolic ring influence its susceptibility to oxidation. Steric hindrance can also affect the rate of reaction and the structure of the final products. | N/A |

| Oxygen Availability | As a co-substrate, molecular oxygen is essential. In viscous solutions or high-density reactions, oxygen availability can become a rate-limiting factor. Gentle agitation or bubbling with air can ensure sufficient oxygen supply. | N/A |

| Solvent System | While laccases are aqueous enzymes, the inclusion of water-miscible organic solvents (e.g., ethanol, DMSO) may be necessary to solubilize hydrophobic phenolic substrates. However, high concentrations can denature the enzyme. | < 30% v/v |

Experimental Protocols

The following protocols provide a framework for quantifying laccase activity and performing a typical oxidative coupling reaction.

Protocol 1: Laccase Activity Assay using ABTS

Principle: This assay is a self-validating system to quantify the enzymatic activity of a laccase solution before its use in synthesis. Laccase oxidizes the non-colored substrate ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to its stable green-blue radical cation (ABTS•+), which can be monitored spectrophotometrically at 420 nm.

Materials:

-

Laccase enzyme solution of unknown activity

-

ABTS (M.W. 548.68 g/mol )

-

Sodium acetate buffer (e.g., 100 mM, pH 5.0)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare ABTS Stock Solution: Prepare a 10 mM ABTS solution in the acetate buffer.

-

Reaction Setup: In a 1 mL cuvette, combine the following:

-

800 µL of 100 mM Sodium Acetate Buffer (pH 5.0)

-

100 µL of 10 mM ABTS solution (Final concentration: 1 mM)

-

-

Blank Measurement: Add 100 µL of deionized water (in place of enzyme) to the cuvette. Mix and use this solution to zero the spectrophotometer at 420 nm.

-

Enzyme Reaction:

-

Prepare a fresh cuvette with buffer and ABTS as in step 2.

-

Equilibrate the cuvette and the enzyme solution to the desired temperature (e.g., 25°C).

-

Add 100 µL of an appropriately diluted laccase enzyme solution to the cuvette.

-

Immediately mix by inversion and start monitoring the absorbance increase at 420 nm for 3-5 minutes, taking readings every 15-30 seconds.

-

-

Calculate Activity:

-

Determine the linear rate of absorbance change per minute (ΔA₄₂₀/min).

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (U/mL) = (ΔA₄₂₀/min * V_total) / (ε * V_enzyme * d)

-

Where:

-

U: One unit (U) is the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

-

ΔA₄₂₀/min: The linear rate of absorbance change.

-

V_total: Total reaction volume in mL (e.g., 1.0 mL).

-

ε (Molar extinction coefficient of ABTS•+): 36,000 M⁻¹cm⁻¹.

-

V_enzyme: Volume of enzyme solution added in mL (e.g., 0.1 mL).

-

d: Light path of the cuvette in cm (usually 1 cm).

-

-

-

Protocol 2: Laccase-Catalyzed Oxidative Coupling of Guaiacol

Principle: This protocol details the synthesis of a polymeric product from a model phenolic substrate, guaiacol. The reaction progress can be visually observed by a color change to reddish-brown and quantitatively monitored by spectrophotometry or chromatography.

Materials:

-

Standardized laccase solution (from Protocol 1) from Trametes versicolor or similar fungal source

-

Guaiacol (2-methoxyphenol)

-

Sodium acetate buffer (100 mM, pH 5.0)

-

Ethanol or DMSO (for substrate dissolution if needed)

-

Reaction vessel (e.g., glass vial or flask) with magnetic stirring

-

HPLC or TLC system for analysis

Procedure:

-

Substrate Preparation: Prepare a 100 mM stock solution of guaiacol in the acetate buffer. A small amount of ethanol (<10% of final volume) can be used to aid dissolution if necessary.

-

Reaction Setup:

-

In a 10 mL glass vial, add 5 mL of the 100 mM guaiacol stock solution.

-

Place the vial on a magnetic stir plate and begin gentle stirring to ensure aeration.

-

Equilibrate the solution to the reaction temperature (e.g., 30°C).

-

-

Initiate Reaction: Add a defined amount of laccase (e.g., 5-10 U) to the reaction mixture to initiate the coupling. The choice of enzyme loading is critical; lower amounts may lead to slow reactions, while excessive amounts can be wasteful.

-

Reaction Monitoring:

-

Visual: Observe the color change of the solution over time.

-

Quantitative (Optional): At set time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL). Immediately quench the reaction by adding it to a tube containing a denaturing solution (e.g., 450 µL of methanol or acetonitrile) to precipitate the enzyme.

-

Analyze the quenched samples via HPLC to monitor the disappearance of the guaiacol monomer peak and the appearance of new product peaks.

-

-

Product Recovery:

-

After the desired reaction time (e.g., 24 hours), terminate the reaction by boiling for 10 minutes to denature the laccase or by adding a large volume of a precipitating solvent like cold ethanol.

-

Centrifuge the mixture to pellet the precipitated polymer and denatured enzyme.

-

Wash the pellet with water or buffer to remove unreacted monomer.

-

The resulting polymeric product can be dried (lyophilized or under vacuum) for further characterization.

-

Caption: Step-by-step experimental workflow from preparation to recovery.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| No or very low reaction rate | Inactive enzyme. | Verify enzyme activity using Protocol 1. Use a fresh batch of enzyme if necessary. |

| Incorrect pH or temperature. | Measure the pH of the reaction buffer. Ensure the reaction is run at the optimal temperature for the specific laccase. | |

| Presence of inhibitors (e.g., sodium azide, halides). | Ensure all glassware is clean and solutions are made with high-purity water. | |

| Insufficient oxygen. | Increase the headspace in the reaction vessel or use gentle agitation/aeration. | |

| Reaction starts but stops prematurely | Substrate inhibition. | Try lowering the initial substrate concentration. |

| Enzyme instability/inactivation. | Consider immobilizing the laccase to improve operational stability. Check if reaction byproducts are known to inactivate the enzyme. | |

| Product is a complex, inseparable mixture | Inherent nature of radical polymerization. | This is often expected. Use chromatographic techniques with gradient elution (HPLC) or preparative chromatography to attempt separation. |

| Vary reaction conditions (e.g., lower temperature, different solvent) to potentially favor the formation of a major product. |

Conclusion and Future Outlook

Laccase-catalyzed oxidative coupling is a powerful platform for green chemistry, enabling the synthesis of complex molecules from simple phenolic precursors under mild, aqueous conditions. Its applications are continually expanding, from the development of novel pharmaceuticals and nutraceuticals with enhanced antioxidant properties to the creation of sustainable polymers and dyes. As research advances in protein engineering and enzyme immobilization, the stability, substrate scope, and industrial viability of laccases will undoubtedly continue to grow, solidifying their role as a cornerstone of modern biocatalysis.

References

-

Jeon, J. R., Murugesan, K., Kim, Y. M., Kim, E. J., & Chang, Y. S. (2012). Laccase‐catalysed polymeric dye synthesis from plant‐derived phenols for potential application in hair dyeing: Enzymatic colourations driven by homo‐ or heteropolymer synthesis. Microbial Biotechnology, 5(3), 384-395. Available at: [Link]

-

Arora, D. S., & Sharma, R. K. (2010). Laccase: Microbial Sources, Production, Purification, and Potential Biotechnological Applications. Applied Microbiology and Biotechnology, 87(2), 485-498. Available at: [Link]

-

Riva, S. (2020). Biocatalysis with Laccases: An Updated Overview. Molecules, 26(1), 93. Available at: [Link]

-

D'Annibale, A., Sermanni, G. G., Crestini, C., & Giovannozzi-Sermanni, G. (2022). Laccase-mediated synthesis of bioactive natural products and their analogues. Organic & Biomolecular Chemistry, 20(19), 3986-4003. Available at: [Link]

-

Sharma, A., & Sharma, R. (2015). LACCASES: SOURCES AND THEIR ENVIRONMENTAL APPLICATION. International Journal of Bioassays, 4(10), 4438-4444. Available at: [Link]

-

Bilal, M., & Iqbal, H. M. N. (2023). Eco-Friendly Biocatalysts: Laccase Applications, Innovations, and Future Directions in Environmental Remediation. Catalysts, 13(10), 1345. Available at: [Link]

-

Verma, A. K., & Shirkot, C. K. (2022). Bacterial Laccases as Biocatalysts for the Remediation of Environmental Toxic Pollutants: A Green and Eco-Friendly Approach—A Review. International Journal of Environmental Research and Public Health, 19(24), 16839. Available at: [Link]

-

Wang, Y., He, Y., & Liu, R. (2024). Theoretical Insights into the Catalytic Oxidation of Phenols and Arylamines by Laccases via the Proton-Coupled Electron Transfer Mechanism. The Journal of Physical Chemistry B, 128(38), 8639–8649. Available at: [Link]

-

Mate, D. M., & Alcalde, M. (2017). Laccase: a multi-purpose biocatalyst at the forefront of biotechnology. Microbial Biotechnology, 10(6), 1457-1467. Available at: [Link]

-

Rosales-Mendoza, S., & Angulo, C. (2013). An Easy Method for Screening and Detection of Laccase Activity. Journal of Analytical Methods in Chemistry, 2013, 857385. Available at: [Link]

-

D'Acunzo, F., & Galli, C. (2020). Biocatalysis with Laccases: An Updated Overview. Catalysts, 11(1), 25. Available at: [Link]

-

Kudanga, T., Nemadziva, B., & Le Roes-Hill, M. (2017). Laccase catalysis for the synthesis of bioactive compounds. Applied Microbiology and Biotechnology, 101(1), 13-33. Available at: [Link]

-

Cardullo, N., Leanza, L., Tringali, C., & Spatafora, C. (2022). Laccase-mediated synthesis of bioactive natural products and their analogues. RSC Chemical Biology, 3(6), 685-703. Available at: [Link]

-

Singh, A., Kumar, A., & Singh, S. (2023). LACCASE ENZYME: A Sustainable Catalyst For Bioremediation Strategies. Journal of Advanced Scientific Research, 14(04), 01-08. Available at: [Link]

-

Pyrgiotakis, Z., Tzani, A., & Detsi, A. (2024). Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging. Polymers, 16(6), 754. Available at: [Link]

-

Fernandes, C. S. M., Oliveira, M. C., & Silvestre, A. J. D. (2025). Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition. International Journal of Molecular Sciences, 26(10), 5519. Available at: [Link]

-

Jeon, J. R., Murugesan, K., & Chang, Y. S. (2012). Laccase‐catalysed polymeric dye synthesis from plant‐derived phenols for potential application in hair dyeing: Enzymatic colourations driven by homo‐ or heteropolymer synthesis. Microbial Biotechnology, 5(3), 384-395. Available at: [Link]

- Mai, C., Milagres, A. M. F., & Hüttermann, A. (2006).

Enzymatic synthesis of biphenyl dimers from lignin models

Application Note: Enzymatic Synthesis of Biphenyl Dimers from Lignin Models

Executive Summary

This guide details the enzymatic synthesis of stable biphenyl (5-5') dimers from monomeric lignin models (Vanillin and Ferulic Acid) using Laccase and Horseradish Peroxidase (HRP). Unlike traditional chemical oxidative coupling, which often requires toxic metal catalysts (e.g.,

Key Applications:

-

Pharmaceutical Intermediates: Biphenyl scaffolds for antiviral and antineoplastic drug discovery.

-

Bio-based Polymers: Precursors for high-performance polyesters and epoxy resins (e.g., replacing Bisphenol A).

-

Flavor & Fragrance: Synthesis of Dehydrodivanillin (taste enhancer).[1]

Mechanistic Principles & Regioselectivity

The core mechanism involves the one-electron oxidation of the phenolic hydroxyl group by the enzyme, generating a phenoxy radical. This radical is resonance-stabilized, delocalizing the unpaired electron to the ortho (C5), para (C1), and oxygen positions.

The Challenge: Radical coupling is diffusion-controlled. Without intervention, coupling occurs randomly, leading to a mixture of:

- -O-4 / 4-O-5 (Ether linkages): Often unstable or leads to polymerization.

- -5 (Phenylcoumaran): Common in ferulic acid.

Control Strategy:

To favor 5-5' coupling, we must sterically hinder the

-

Substrate Choice: Vanillin lacks a

-carbon, naturally favoring 5-5' coupling. -

pH Control: Near-neutral pH (5.0–6.5) favors C-C coupling over C-O polymerization for certain laccases.

-

Micellar Templating: Surfactants can align monomers to enforce specific radical collisions.

Diagram 1: Radical Coupling Mechanism

Caption: Oxidative generation of phenoxy radicals and the bifurcation between target C-C biphenyl coupling and undesired C-O etherification.

Critical Experimental Parameters

| Parameter | Recommended Range | Impact on Synthesis |

| Enzyme Source | T. versicolor (Laccase) or HRP | Laccase requires |

| pH | 4.5 – 6.0 (Acetate Buffer) | Acidic pH favors radical stability; alkaline pH promotes polymerization. |

| Cosolvent | Acetone or Ethanol (10–20% v/v) | Increases substrate solubility. Warning: >30% denatures enzymes. |

| Substrate Conc. | 10 – 50 mM | High concentration favors dimerization over polymerization (intermolecular vs intramolecular). |

| Oxidant | Air (Laccase) or | HRP requires stoichiometric oxidant; excess |

Protocol A: Laccase-Mediated Synthesis of Dehydrodivanillin

Target: High-yield synthesis of 5-5' dimer from Vanillin.

Reagents:

-

Vanillin (Sigma-Aldrich, >99%)

-

Laccase from Trametes versicolor (Specific Activity >0.5 U/mg)

-

Sodium Acetate Buffer (0.1 M, pH 5.0)

-

Acetone (HPLC Grade)

-

Ethyl Acetate (for extraction)

Workflow:

-

Substrate Preparation: Dissolve 1.52 g (10 mmol) of Vanillin in 20 mL of Acetone.

-

Buffer Equilibration: Add the acetone solution to 80 mL of Sodium Acetate buffer (0.1 M, pH 5.0) in a 250 mL Erlenmeyer flask. The solution may turn cloudy; stir vigorously to create a fine suspension.

-

Enzyme Initiation: Add Laccase (100 U total activity).

-

Reaction: Incubate at 30°C with vigorous orbital shaking (200 rpm) to ensure oxygen saturation.

-

Note: Do not seal tightly; allow air exchange.

-

-

Monitoring: The solution will darken (yellow

brown) and a precipitate (the dimer) will form due to lower solubility. -

Termination (24 hours): Acidify to pH 2.0 using 1 M HCl to stop enzyme activity and precipitate remaining phenols.

-

Purification:

-

Filter the precipitate (crude dimer).

-

Wash with cold water to remove unreacted monomer.

-

Recrystallize from Ethanol/Water (50:50).

-

Expected Yield: 85–95% Product: 6,6'-Dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxaldehyde (Dehydrodivanillin).

Protocol B: Micelle-Assisted HRP Coupling of Ferulic Acid

Target: Regioselective control for Ferulic Acid dimers.

Ferulic acid has a propenyl tail, allowing

Reagents:

-

Horseradish Peroxidase (HRP) Type II

-

Surfactant: CTAB (Cetyltrimethylammonium bromide) or Tween 80

-

Hydrogen Peroxide (3%)[1]

Workflow:

-

Micelle Formation: Dissolve Ferulic Acid (5 mM) in Sodium Phosphate buffer (pH 6.0) containing 0.1 M CTAB . Stir for 30 mins to equilibrate micelles.

-

Enzyme Addition: Add HRP (5 U/mL final concentration).

-